1,10-Decanediamine, N,N'-dimethyl-
Overview
Description
1,10-Decanediamine, N,N’-dimethyl- is an organic compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
1,10-Decanediamine, N,N’-dimethyl- can be synthesized through several methods. One common method involves the catalytic amination of decanediol using Raney nickel as a catalyst at temperatures between 220-260°C . Another method involves the distillation of ethanol under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
1,10-Decanediamine, N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with halides to form alkylated products. Common reagents used in these reactions include hydrogen gas for reduction, halides for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Decanediamine, N,N’-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 1,10-Decanediamine, N,N’-dimethyl- involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
1,10-Decanediamine, N,N’-dimethyl- can be compared with other similar compounds such as:
1,8-Diaminooctane: A shorter chain diamine with similar reactivity.
1,12-Diaminododecane: A longer chain diamine with different physical properties.
Hexamethylenediamine: A diamine with a shorter chain length and different industrial applications. The uniqueness of 1,10-Decanediamine, N,N’-dimethyl- lies in its specific chain length and the presence of dimethyl groups, which influence its reactivity and applications.
Properties
IUPAC Name |
N,N'-dimethyldecane-1,10-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h13-14H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPURULQCIFHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCCCNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337311 | |
Record name | 1,10-Decanediamine, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88682-11-5 | |
Record name | 1,10-Decanediamine, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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